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Compound of Interest

Compound Name: Fmoc-Orn(Alloc)-OH

Cat. No.: B130175 Get Quote

Fmoc-Orn(Alloc)-OH, a strategically protected ornithine derivative, has emerged as a powerful

and versatile building block in medicinal chemistry. Its unique orthogonal protection scheme,

featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and a

palladium-labile allyloxycarbonyl (Alloc) group on the δ-amine, provides chemists with

exceptional control over peptide synthesis and modification. This enables the construction of

complex peptide architectures, including cyclic peptides, branched peptides, and peptide-drug

conjugates (PDCs), which are at the forefront of modern drug discovery.

The primary application of Fmoc-Orn(Alloc)-OH lies in solid-phase peptide synthesis (SPPS),

where the differential stability of the Fmoc and Alloc groups allows for selective deprotection

and subsequent functionalization of the ornithine side chain. This orthogonal strategy is crucial

for creating peptides with enhanced therapeutic properties, such as increased stability,

improved receptor affinity, and targeted delivery to diseased cells.

Key Applications in Medicinal Chemistry:
Cyclic Peptides: The Alloc group can be selectively removed on-resin to expose the δ-amino

group of ornithine, which can then be cyclized with a C-terminal carboxylic acid or the side

chain of an acidic amino acid to form a lactam bridge. This cyclization constrains the

peptide's conformation, often leading to increased metabolic stability and enhanced binding

affinity for biological targets.

Branched Peptides and Peptide Scaffolds: The deprotected ornithine side chain can serve as

an anchor point for the synthesis of a second peptide chain, leading to the formation of
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branched peptides. This approach is valuable for creating multivalent ligands, synthetic

vaccines, and drug delivery systems.

Peptide-Drug Conjugates (PDCs): The exposed amine on the ornithine side chain provides a

convenient handle for the site-specific conjugation of cytotoxic drugs, imaging agents, or

other therapeutic payloads. This strategy is central to the development of targeted therapies

that deliver potent drugs directly to cancer cells while minimizing off-target toxicity.

Targeted Drug Delivery: Peptides containing specific recognition motifs, such as the Arg-Gly-

Asp (RGD) sequence, can be synthesized using Fmoc-Orn(Alloc)-OH to facilitate further

modifications. These RGD-containing peptides can target integrins, which are often

overexpressed on the surface of cancer cells and angiogenic blood vessels, thereby

enabling the targeted delivery of therapeutic agents.[1]

Quantitative Data Summary
The efficiency of the coupling of Fmoc-Orn(Alloc)-OH and the subsequent deprotection of the

Alloc group are critical parameters in the synthesis of modified peptides. The following tables

summarize key quantitative data from various studies.

Parameter Value/Range Notes

Purity of Fmoc-Orn(Alloc)-OH >99%

High purity of the starting

material is essential for

successful peptide synthesis.

[2]

Isomeric Purity >99.9%

Ensures the correct

stereochemistry of the final

peptide.[2]

Storage Temperature 2 to 8 °C

Proper storage is necessary to

maintain the stability and

reactivity of the compound.[2]

Table 1: Physicochemical Properties of Fmoc-Orn(Alloc)-OH
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Deprotectio
n Method

Catalyst/Re
agent

Scavenger
Typical
Conditions

Yield/Purity Reference

Standard

Palladium(0)

Catalysis

Pd(PPh₃)₄ Phenylsilane

DCM, Room

Temperature,

20-40 min

(repeated)

>98% purity

after two 5-

min

deprotections

at 38°C with

microwave

assistance.

[3]

Microwave-

Assisted

Deprotection

Pd(PPh₃)₄ Phenylsilane
DMF, 38°C, 2

x 5 min

>98% purity.

[3]

Amine–

Borane

Complexes

Soluble

Palladium

Catalyst

Amine–

borane

complex

Near-to-

neutral

conditions

Fast

deprotection

without

allylamine

side-

formation.[4]

Metal-Free

Deprotection
I₂/H₂O TIS or DITU

PC/EtOAc,

50°C, 1.5 h

96-99%

purity.[5]

Table 2: Comparison of Alloc Deprotection Methods
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Peptide Type
Cyclization/Conjug
ation Method

Yield/Purity Notes

Cyclic Peptides (On-

Resin)

Lactam bridge

formation

Generally high yields

of the desired

monomeric cyclic

peptide due to the

pseudo-dilution effect

of the solid support.[6]

The use of Fmoc-

Orn(Mmt)-OH is often

preferred for on-resin

cyclization due to the

milder deprotection

conditions for the Mmt

group.[6]

Bioconjugates (e.g.,

PDCs)

Click Chemistry

(CuAAC, SPAAC)

High yields and rapid

reaction rates for

CuAAC. SPAAC is

suitable for in vivo

applications due to the

absence of a cytotoxic

copper catalyst.[7]

The azide group for

click chemistry can be

introduced using

derivatives like N3-L-

Orn(Fmoc)-OH.[7]

RGD-based Peptide

Conjugates

Solution-phase

conjugation

The antiproliferative

activity of RGD-

peptide conjugates

can be significantly

improved compared to

the individual

peptides, with IC50

values in the ng/mL

range.[8]

Fmoc-Orn(Alloc)-OH

can be used to

introduce a site for

conjugation of other

bioactive peptides or

drugs to the RGD

sequence.

Table 3: Yield and Purity of Peptides Synthesized Using Ornithine Derivatives

Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection using
Palladium(0) Catalysis
This protocol outlines the manual procedure for the selective removal of the Alloc protecting

group from an ornithine side chain on a solid support.
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Materials:

Peptide-resin containing an Orn(Alloc) residue

Dichloromethane (DCM)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Phenylsilane

Nitrogen or Argon gas

Shaker or rocker

Procedure:

Swell the peptide-resin in DCM in a reaction vessel.

Wash the resin with DCM (3 x 1 min).

Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) in DCM.

Add phenylsilane (20 equivalents) to the palladium solution.

Add the catalyst/scavenger solution to the resin.

Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 20-40 minutes

at room temperature.

Drain the reaction solution.

Repeat steps 5-7 to ensure complete deprotection.

Wash the resin thoroughly with DCM (5 x 1 min).

Wash the resin with a solution of 5 mM sodium diethyldithiocarbamate in DMF to remove

residual palladium catalyst.[9]

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
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The resin is now ready for the subsequent reaction, such as cyclization or conjugation.

Protocol 2: On-Resin Cyclization (Lactam Bridge
Formation)
This protocol describes the formation of a side-chain-to-side-chain lactam bridge on the solid

support following Alloc deprotection.

Materials:

Peptide-resin with a deprotected ornithine side-chain amine and a C-terminal carboxylic acid

(or an acidic amino acid side chain with a labile protecting group removed).

N,N-Dimethylformamide (DMF)

Coupling reagents (e.g., HATU, HBTU, PyBOP)

Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

Procedure:

Swell the peptide-resin from Protocol 1 in DMF.

In a separate vessel, dissolve the coupling reagent (3-5 equivalents) and the base (6-10

equivalents) in DMF.

Add the activated coupling solution to the resin.

Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be

monitored by a Kaiser test.

Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM

(3 x 1 min).

The cyclic peptide can then be cleaved from the resin and purified.

Signaling Pathways and Experimental Workflows
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Peptides synthesized using Fmoc-Orn(Alloc)-OH can be designed to modulate various

signaling pathways implicated in diseases such as cancer. For instance, cyclic RGD peptides

can target integrins, which are key regulators of cell adhesion, migration, and survival, often

activating the PI3K/Akt signaling pathway.[10][11] Furthermore, macrocyclic peptides have

been developed to inhibit the Wnt signaling pathway by directly interacting with Wnt proteins.

[12]
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Caption: Experimental workflow for the synthesis of modified peptides using Fmoc-Orn(Alloc)-
OH.
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Caption: Simplified signaling pathway of an integrin-targeting cyclic RGD peptide.
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In conclusion, Fmoc-Orn(Alloc)-OH is an indispensable tool in medicinal chemistry, enabling

the synthesis of a diverse range of modified peptides with significant therapeutic potential. The

orthogonal protection strategy it offers, combined with a variety of reliable deprotection and

modification protocols, provides researchers with the flexibility to design and create novel

peptide-based drugs for a wide array of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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